(11Z)-N-(4-fluorophenyl)-11-[(4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
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Description
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Quinoline derivatives, including complex molecules similar to the specified compound, are extensively explored for their therapeutic potential. For instance, 3-quinoline carboxamides have been discovered as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These molecules have shown efficacy in combination with DNA strand break-inducing agents in disease-relevant models, highlighting their potential in cancer therapy (Degorce et al., 2016).
Antimicrobial Research
Tetracyclic pyridone carboxylic acids, structurally related to quinoline carboxamides, have been evaluated for their antibacterial activity and DNA gyrase inhibitory activity. These compounds have demonstrated potent in vivo antibacterial activity, suggesting the relevance of quinoline derivatives in addressing bacterial infections (Jinbo et al., 1993).
Pharmacology and Molecular Biology
Quinoline carboxamides and related structures have also been explored for their binding affinity to peripheral benzodiazepine receptors (PBR), which are implicated in numerous physiological and pathological processes. Novel quinoline-2-carboxamide derivatives have been labeled with carbon-11 for potential use in positron emission tomography (PET) imaging, facilitating the study of PBR in vivo (Matarrese et al., 2001).
Cancer Research
The synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases from carboxamides have shown cytotoxic activity against various human cancer cell lines. This illustrates the potential of quinoline derivatives in the development of new anticancer agents (Hassan et al., 2015).
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN3O3/c1-35-23-12-10-22(11-13-23)32-29-25(28(34)31-21-8-6-20(30)7-9-21)17-19-16-18-4-2-14-33-15-3-5-24(26(18)33)27(19)36-29/h6-13,16-17H,2-5,14-15H2,1H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKMQQYTWVHQBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.